Bis[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate
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Overview
Description
BIS[2-(4-NITROPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[2-(4-NITROPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE typically involves the esterification of 2,4-quinolinedicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of BIS[2-(4-NITROPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
BIS[2-(4-NITROPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
BIS[2-(4-NITROPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of BIS[2-(4-NITROPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The quinolinedicarboxylate moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dinitrophenyl) oxalate: Known for its chemiluminescent properties.
Bis(2,4,6-trichlorophenyl) oxalate: Used in glow sticks for its chemiluminescence.
Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate: Another chemiluminescent compound used in similar applications.
Uniqueness
BIS[2-(4-NITROPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE is unique due to its combination of nitrophenyl and quinolinedicarboxylate groups, which confer distinct chemical reactivity and potential applications. Unlike other similar compounds primarily used for chemiluminescence, this compound’s structure allows for a broader range of scientific and industrial applications.
Properties
Molecular Formula |
C27H17N3O10 |
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Molecular Weight |
543.4 g/mol |
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C27H17N3O10/c31-24(16-5-9-18(10-6-16)29(35)36)14-39-26(33)21-13-23(28-22-4-2-1-3-20(21)22)27(34)40-15-25(32)17-7-11-19(12-8-17)30(37)38/h1-13H,14-15H2 |
InChI Key |
CAIVARPXBZXGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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